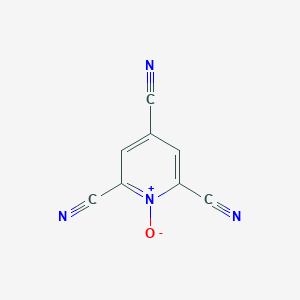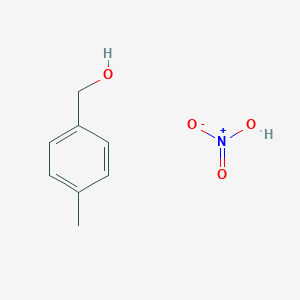
(4-Methylphenyl)methanol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methanol;nitric acid typically involves the esterification of (4-Methylphenyl)methanol with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves mixing (4-Methylphenyl)methanol with concentrated nitric acid and heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to handle significant quantities of reactants and produce the compound efficiently. The use of advanced reactors and continuous flow systems can enhance the production rate and ensure consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
(4-Methylphenyl)methanol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)methanol;nitric acid involves its interaction with molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release nitric acid, which can then participate in various biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the ester group.
Nitrobenzene: Contains a nitro group instead of an ester group.
Uniqueness
(4-Methylphenyl)methanol;nitric acid is unique due to the presence of both an ester group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13527-05-4 |
|---|---|
Formule moléculaire |
C8H11NO4 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
(4-methylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C8H10O.HNO3/c1-7-2-4-8(6-9)5-3-7;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4) |
Clé InChI |
PEWKNULHKLWXBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CO.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


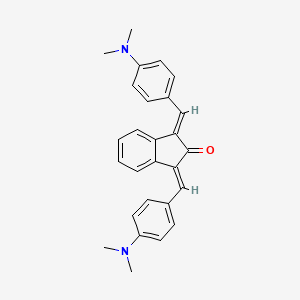
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)



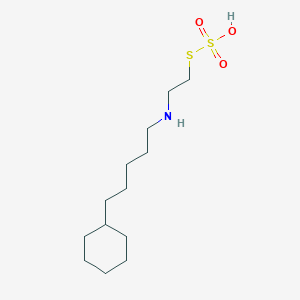
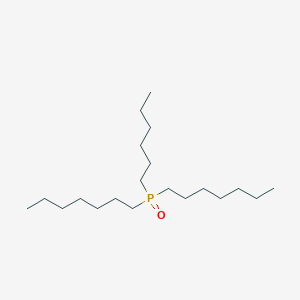

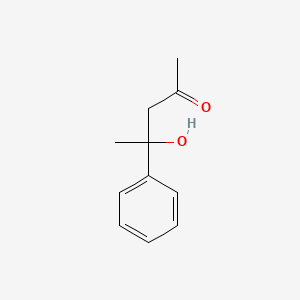


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

